molecular formula C11H14BrNO3S B153590 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine CAS No. 138385-04-3

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine

Cat. No.: B153590
CAS No.: 138385-04-3
M. Wt: 320.2 g/mol
InChI Key: UJQIDMWXPJOIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is a brominated aromatic sulfonamide derivative featuring a morpholine ring connected via a sulfonyl group to a para-substituted bromomethylphenyl moiety. This compound is synthesized through the reaction of morpholine with 4-(bromomethyl)benzenesulfonyl chloride in the presence of aqueous sodium carbonate, yielding a solid precipitate that is filtered and washed to obtain the final product . The bromomethyl group (-CH₂Br) at the para position of the phenyl ring imparts electrophilic reactivity, making this compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling catalysis.

Properties

IUPAC Name

4-[4-(bromomethyl)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-10-1-3-11(4-2-10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQIDMWXPJOIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381497
Record name 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138385-04-3
Record name 4-[4-(Bromomethyl)benzene-1-sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

  • Initiation : UV light cleaves NBS to generate bromine radicals.

  • Propagation : Hydrogen abstraction from the methyl group forms a benzylic radical, which reacts with bromine to yield the bromomethyl product.

  • Termination : Radical recombination halts the chain.

Regioselectivity is influenced by the stability of the benzylic radical intermediate, with NBS favoring allylic/benzylic positions due to polar effects in the transition state.

Key Parameters

ParameterOptimal ConditionEffect on Yield
SolventCCl₄Maximizes radical stability
Temperature80°C (reflux)Accelerates NBS decomposition
NBS:Molar Ratio1.1:1Minimizes di-bromination
Irradiation Time4–6 hoursEnsures complete conversion

Yield typically ranges from 68–75% under these conditions. Side products include di-brominated derivatives (≤8%) and unreacted starting material (≤5%).

Alternative Synthetic Route: Sulfonylation Followed by Bromination

An alternative approach synthesizes the sulfonylmorpholine core before introducing the bromomethyl group:

Step 1: Sulfonylation of Morpholine

4-Methylbenzenesulfonyl chloride reacts with morpholine in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA):

C7H7SO2Cl+C4H9NOTEA, DCMC11H15NO3S+HCl\text{C}7\text{H}7\text{SO}2\text{Cl} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{TEA, DCM}} \text{C}{11}\text{H}{15}\text{NO}3\text{S} + \text{HCl}

ParameterValue
TEA Equivalents1.5
Reaction Time2 hours
Yield92%

Step 2: Benzylic Bromination

The methyl group undergoes bromination using bromine (Br₂) in acetic acid at 50°C:

C11H15NO3S+Br2C11H14BrNO3S+HBr\text{C}{11}\text{H}{15}\text{NO}3\text{S} + \text{Br}2 \rightarrow \text{C}{11}\text{H}{14}\text{BrNO}_3\text{S} + \text{HBr}

Optimization Data

FactorImpact
Br₂ Equivalents1.05 (excess increases di-bromination)
Acetic Acid Concentration80% (prevents sulfone hydrolysis)
Yield63–70%

This two-step method avoids radical intermediates but requires strict stoichiometric control to suppress over-bromination.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale studies demonstrate advantages of continuous flow systems:

MetricBatch ProcessFlow Process
Reaction Time6 hours45 minutes
Space-Time Yield0.8 kg/m³·h3.2 kg/m³·h
Purity95%98%

Flow reactors enhance heat transfer and reduce localized bromine concentration, minimizing di-substitution.

Catalyst Recycling

Immobilized Lewis acids (e.g., ZnCl₂ on silica) improve bromine utilization:

CycleBromine Efficiency
189%
585%
1078%

Catalyst activity declines after 10 cycles due to bromine adsorption on the support matrix.

Spectroscopic Validation of Intermediates

Critical spectral data confirm reaction progression:

Intermediate: 4-Methylphenylsulfonylmorpholine

  • ¹H NMR (CDCl₃) : δ 7.75 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 3.70–3.65 (m, 4H, morpholine OCH₂), 2.85–2.80 (m, 4H, morpholine NCH₂), 2.45 (s, 3H, CH₃).

Final Product: 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine

  • ¹³C NMR (CDCl₃) : δ 140.2 (SO₂C), 132.5–128.1 (ArC), 66.3 (OCH₂), 48.1 (NCH₂), 33.7 (CH₂Br).

  • IR (KBr) : 1345 cm⁻¹ (asymmetric SO₂ stretch), 1160 cm⁻¹ (symmetric SO₂ stretch), 560 cm⁻¹ (C-Br).

Comparative Analysis of Methods

MethodAdvantagesLimitations
NBS BrominationHigh regioselectivityRequires UV equipment
Sequential Sulfonylation-BrominationNo radical intermediatesLower overall yield
Flow Reactor SynthesisScalableHigh capital investment

Economic modeling indicates flow processes reduce production costs by 22% compared to batch methods at ≥100 kg scale .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Bromomethyl)phenyl]sulfonylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

The structural and functional properties of 4-[4-(bromomethyl)phenyl]sulfonylmorpholine can be contextualized by comparing it to analogous morpholine sulfonamide derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Physical Properties
Compound Name Substituent(s) Melting Point (°C) Key Reactivity/Applications Reference
This compound -CH₂Br (para) Not reported Electrophilic intermediate for alkylation
4-[(4-Methoxyphenyl)sulfonyl]morpholine -OCH₃ (para) 109–110 Stabilized sulfonamide; limited electrophilicity
4-[(2-Methoxyphenyl)sulfonyl]morpholine -OCH₃ (ortho) 85–86 Steric hindrance reduces reactivity
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine Biphenyl (para) Not reported Enhanced π-π stacking for material science
4-[(2-Fluorophenyl)sulfonyl]morpholine -F (ortho) Not reported Electron-withdrawing effects enhance acidity
4-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)morpholine -Br, -CF₃ (meta/para) Not reported Dual halogen/electron-withdrawing substituents
4-(2-(4-Bromobenzenesulfonyl)ethyl)morpholine -CH₂CH₂SO₂C₆H₄Br (ethyl linker) Not reported Altered solubility and conformational flexibility

Key Observations :

  • Reactivity : The bromomethyl group in the target compound enables facile nucleophilic substitution (e.g., Suzuki coupling or amination), unlike methoxy or fluorine substituents, which are less reactive .
  • Steric and Electronic Effects : Ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit reduced reactivity due to steric hindrance, while electron-withdrawing groups (e.g., -CF₃ in ) enhance electrophilicity.
  • Thermal Stability : Methoxy-substituted derivatives () show higher melting points, likely due to stronger intermolecular interactions (e.g., hydrogen bonding).

Biological Activity

4-[4-(Bromomethyl)phenyl]sulfonylmorpholine is a sulfonyl morpholine derivative with the molecular formula C₁₁H₁₄BrNO₃S. This compound has attracted attention in various fields due to its potential biological activities, particularly as an electrophile in synthesizing compounds with antibacterial, antifungal, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and a bromomethyl phenyl moiety. Its unique structure contributes to its reactivity and interaction with biological molecules.

PropertyValue
Molecular FormulaC₁₁H₁₄BrNO₃S
Molecular Weight305.2 g/mol
CAS Number138385-04-3
SolubilitySoluble in organic solvents
ToxicityHandle with caution due to limited safety data

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, which may inhibit enzyme activity or alter protein function. While detailed mechanisms remain under investigation, studies suggest potential interactions with various biological targets.

Antibacterial and Antifungal Properties

Research indicates that the compound exhibits antibacterial and antifungal activities. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains and fungi, although specific IC50 values are not well-documented.

Enzyme Inhibition

The compound's electrophilic nature allows it to act as an enzyme inhibitor. Interaction studies suggest that it may inhibit enzymes by covalently modifying active site residues, leading to a decrease in enzymatic activity.

Case Studies and Research Findings

  • Electrophilic Reactivity : A study highlighted the compound's role as an electrophile in synthesizing biologically active derivatives. It was found that the bromomethyl group enhances reactivity towards nucleophiles, making it suitable for further chemical modifications .
  • Antimicrobial Testing : In a comparative analysis of various sulfonyl morpholines, this compound demonstrated significant antimicrobial activity against Gram-positive bacteria, although specific strain data was not provided .
  • Cytotoxicity Assessment : While specific cytotoxicity data for this compound is limited, related compounds in its class have shown variable cytotoxic effects across different cell lines, indicating the need for further exploration into the safety profile of this compound .

Applications

Given its biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new antibacterial or antifungal agents.
  • Biochemical Research : As a reagent for studying enzyme mechanisms or protein interactions.
  • Chemical Synthesis : In organic chemistry for synthesizing more complex molecules through electrophilic substitution reactions.

Q & A

Q. What analytical challenges arise in quantifying trace degradation products?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) detects sub-ppm levels of sulfonic acid derivatives. Isotopic labeling (¹³C-bromomethyl) aids in distinguishing degradation pathways. Method validation follows ICH Q2(R1) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.